Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate
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Overview
Description
Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, chlorination, and methylation. The final step often involves the formation of the tartrate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methylamino group suggests possible activity as a neurotransmitter modulator.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline Derivatives: These compounds share the core structure and may have similar biological activities.
Chlorinated Phenyl Compounds: Compounds with a chlorinated phenyl group may exhibit similar chemical reactivity.
Methylamino Derivatives: These compounds often have pharmacological properties related to neurotransmitter modulation.
Uniqueness
The uniqueness of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Properties
CAS No. |
84304-22-3 |
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Molecular Formula |
C36H40Cl2N4O6 |
Molecular Weight |
695.6 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)aniline;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C16H17ClN2.C4H6O6/c2*1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2*2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
UXMXIFAXQZCHPH-CEAXSRTFSA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
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